molecular formula C10H18N4O2 B015782 5,6-Diamino-1,3-dipropyluracil CAS No. 81250-34-2

5,6-Diamino-1,3-dipropyluracil

Cat. No. B015782
CAS RN: 81250-34-2
M. Wt: 226.28 g/mol
InChI Key: SVMBOONGPUFHRA-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dipropyluracil is a derivative of uracil, a component of RNA, characterized by additional amino groups at positions 5 and 6 and propyl groups at positions 1 and 3. This structure modification significantly alters its chemical and physical properties, making it an interesting subject for study in molecular and crystal structure analysis, chemical reactions, and property evaluations.

Synthesis Analysis

The synthesis of 5,6-diaminouracil derivatives, including 5,6-Diamino-1,3-dipropyluracil, involves strategic modifications to the uracil molecule. Although specific synthesis pathways for 5,6-Diamino-1,3-dipropyluracil are not detailed in the provided literature, related synthesis methods involve reactions that introduce amino groups to the uracil ring, which could be adapted for the synthesis of 5,6-Diamino-1,3-dipropyluracil. These methods often utilize catalytic asymmetric 1,3-dipolar cycloaddition reactions, which are crucial for constructing the complex structure of diamino uracil derivatives (Liu et al., 2011).

Molecular Structure Analysis

The molecular and crystal structure of 5,6-diamino-1-methyluracil and its derivatives have been studied using X-ray diffraction. These studies reveal that the compounds are planar, with the amino groups adopting different conformations. The molecular structure exhibits significant stability variations upon methylation, indicating the influence of substituents on the molecular stability and conformation (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 5,6-diaminouracil derivatives are complex and include a range of reactions from ring opening and closure to reactions with aldehydes in water, showcasing the compound's reactivity and potential for forming diverse chemical structures. These reactions are not only pivotal for synthesizing novel compounds but also for understanding the reactivity patterns of diamino uracil derivatives (Kalita et al., 2014).

Physical Properties Analysis

The physical properties of 5,6-diaminouracil derivatives are influenced by their molecular structure, as evidenced by the planarity and conformation of the amino groups. These structural characteristics impact the compound's stability and reactivity. The physical properties, including melting points and solubility, can be deduced from the molecular structure analyses, which highlight the compound's planarity and potential for hydrogen bonding (Hueso-Ureña et al., 1997).

Chemical Properties Analysis

The chemical properties of 5,6-diaminouracil derivatives, including their reactivity and interaction with other molecules, are crucial for their potential applications in material science and pharmaceuticals. The compound's ability to undergo various chemical reactions, forming new bonds and structures, underscores its chemical versatility and the potential for creating novel materials and therapeutic agents (Kalita et al., 2014).

Scientific Research Applications

  • Synthesis of Novel Compounds : It has been used in the synthesis of novel pyrimido[4,5-b][1, 4]diazepines, lumazines, triazolo[4,5-d]pyrimidines, and xanthines with potential antimicrobial and antioxidant activities (El-Kalyoubi, Fayed, & Abdel-Razek, 2017).

  • Hydrogen Bonding Applications : It acts as a bifunctional ligand capable of forming complementary intermolecular hydrogen bonds, useful for specific binding to water-soluble biomolecules (Ulvenlund et al., 1998).

  • Antitumor and Antimalarial Potential : Research indicates moderate inhibition of Streptococcus faecium, human epidermal carcinoma, and enhanced survival in mice with P1534 leukemia, suggesting potential antimalarial and antitumor applications (Rosowsky et al., 1973).

  • Central Dopamine Receptors Labeling : It is useful for labeling central dopamine receptors, aiding in the study of dopamine-ergic mechanisms (Feenstra et al., 1983).

  • Inhibition of Lipid Peroxidation : Derivatives of 5,6-diaminouracil exhibit significant inhibitory activity against oxygen radical-induced lipid peroxidation in bovine heart mitochondria (Fraisse et al., 1993).

  • Anticancer Activity : Synthesized compounds have shown promising anticancer activity against lung cancer A549 cell line (El-Kalyoubi & Agili, 2020).

  • DNA Microarray Profiling : It has implications in identifying novel genes involved in mediating resistance to chemotherapy, potentially identifying new targets for chemotherapy or predictive biomarkers (Longley, Harkin, & Johnston, 2003).

  • Development of Antiviral Therapies : Research has led to the development of therapies like Zidovudine to control human immunodeficiency virus infection (Pattishall, 1993).

Safety And Hazards

5,6-Diamino-1,3-dipropyluracil is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 36. It is necessary to follow appropriate operating procedures and safety measures when using it. Avoid direct contact with skin, eyes and inhalation of dust during use, and wear protective equipment if necessary2.


Future Directions

There are currently few studies on the toxicity and safety of 5,6-Diamino-1,3-dipropyluracil2. Therefore, future research could focus on these areas to better understand the potential applications and risks of this compound.


Please note that this information is based on available resources and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBOONGPUFHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408297
Record name 5,6-Diamino-1,3-dipropyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-1,3-dipropyluracil

CAS RN

81250-34-2
Record name 5,6-Diamino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81250-34-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-1,3-dipropyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81250-34-2
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Synthesis routes and methods I

Procedure details

The 1,3-di-n-propyl-5-nitroso-6-aminouracil (61.6 g) was suspended in 1 L of water, and the suspension was made alkaline to pH 11 with 50% ammonium hydroxide and treated with 100 g of sodium dithionite, in portions, until the purple color faded. The aqueous mixture was extracted with chloroform (8×200 ml), dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash chromatography (5/10% methanol/chloroform) and recrystallized from 10% isopropanol in hexane and recrystallized from 10% isopropanol to yield 37.29 g of 1,3-di-n-propyl-5,6-diaminouracil, m.p., 127°-128° C.
Quantity
61.6 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione (52.8 g, 0.25 moles), sodium nitrite (20.7 g, 0.30 moles) and water (1000 ml) is prepared and treated with hydrochloric acid (12 N, 30 ml, 0.35 moles) after the method of Blicke (J. Am. Chem. Soc., 76, 2798 (1954)]. 6-Amino-1,3-dipropyl-5-nitroso-2,4-(1H,3H)pyrmidinedione is collected as described and is used as obtained in the next step. The nitroso compound is suspended in water (500 ml) and treated with sodium dithionite, added portionwise in a quantity sufficient to effect decolorization of the purple nitroso compound. The resulting slurry is treated with sodium hydroxide (100 ml 50%), chilled, and filtered. The solids thus obtained are dried at 78° in a vacuum oven to yield 34.4 g of 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione.
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52.8 g
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20.7 g
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J Shimada, F Suzuki, H Nonaka… - Journal of medicinal …, 1992 - ACS Publications
With the aim of characterizing the hydrophobic interactions between xanthines and the receptor site, 1, 3-di-propyl-8-substituted xanthines were synthesized. Introduction of a …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
JR Pfister, L Belardinelli, G Lee, RT Lum… - Journal of medicinal …, 1997 - ACS Publications
The individual enantiomers 8 and 12 of the potent and highly selective racemic A 1 -adenosine antagonist 1,3-dipropyl-8-[2-(5,6-epoxynorbornyl)]xanthine (ENX, 4) were synthesized …
Number of citations: 95 0-pubs-acs-org.brum.beds.ac.uk
D Gumber, D Yadav, R Yadav… - Chemical biology & …, 2020 - Wiley Online Library
The aldehyde derivatives of 1,3‐dipropyl xanthines as described in this paper, constitutes a new series of selective adenosine ligands displaying bronchospasmolytic activity. The effect …
J Ilaš, S Pečar, J Hockemeyer, H Euler… - Journal of medicinal …, 2005 - ACS Publications
Functionalized xanthine derivatives bearing a nitroxide moiety at the 3- or 8-position were synthesized as electron paramagnetic resonance (EPR) probes. The 8-cyclopentyl-1-…
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
S Singh, M Ojha, D Yadav, S Kachler… - Current Drug …, 2021 - ingentaconnect.com
Background: 8-Phenyltheophylline derivatives exhibit prophylactic effects at a specific dose but do not produce the cardiovascular or emetic side effects associated with xanthines, …
PJ Scammells, SP Baker, L Belardinelli… - Journal of medicinal …, 1994 - ACS Publications
Chemoreactive and photoreactive irreversible antago-nists are useful tools for the investigation of receptor biochemistry and physiology. Chemoreactive ligands have the useful …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
CE Müller, J Sandoval-Ramı́rez, U Schobert… - Bioorganic & medicinal …, 1998 - Elsevier
8-(Sulfostyryl)xanthine derivatives were synthesized as water-soluble A 2A -selective adenosine receptor (AR) antagonists. meta- and para-sulfostyryl-DMPX (3,7-dimethyl-1-…
S Rohilla, R Bansal, S Kachler, KN Klotz - Bioorganic Chemistry, 2019 - Elsevier
In the present study, an attempt has been made to develop a new series of 1,3,7,8-tetrasubstituted xanthine based potent and selective AR ligands for the treatment of Parkinson's …
F Seela, F Ramzaeva, H Rosemeyer - researchgate.net
Purines are one of the most ubiquitous heterocycles (Scheme 1). The quantity of naturally occurring purines produced on the earth is enormous, as 50% of ribonucleic acid (RNA) and 2…
Number of citations: 0 www.researchgate.net
J Gosling - 2012 - scholar.archive.org
The human heart is maintained by various factors; a critical endogenous modulator is adenosine, with its effects on the cardiac electrophysiology fundamental. With the ability to reduce …
Number of citations: 2 scholar.archive.org

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